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Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core

component in numerous therapeutic agents. Its bioisosteric relationship with purines allows for

effective interaction with ATP-binding sites of various enzymes, particularly kinases. The

derivative, 5-Bromo-1-propyl-1H-indazole, offers a versatile platform for the synthesis of

novel drug candidates. The bromine atom at the 5-position provides a handle for further

functionalization through cross-coupling reactions, while the 1-propyl group can influence

solubility, metabolic stability, and binding interactions. These characteristics make 5-Bromo-1-
propyl-1H-indazole a valuable intermediate in the discovery of therapeutics for oncology,

neurology, and inflammatory diseases.[1][2][3][4]

Application in Drug Discovery
5-Bromo-1-propyl-1H-indazole is a key building block for the synthesis of a diverse range of

bioactive molecules. Its primary applications in drug discovery include:

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase

inhibitors.[4][5][6] By modifying the 5-position, researchers can target the solvent-exposed

regions of the ATP-binding pocket, enhancing selectivity and potency. The 1-propyl group

can be optimized to improve pharmacokinetic properties. Derivatives of 5-bromo-1H-indazole

have shown inhibitory activity against various kinases, including PLK4 and VEGFR.[4][7]
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Cannabinoid Receptor Modulators: The indazole scaffold is also prevalent in synthetic

cannabinoid receptor agonists (SCRAs).[8][9] The N-alkyl substituent, in this case, the propyl

group, is a critical determinant of affinity and efficacy at CB1 and CB2 receptors. The 5-

bromo substitution can further modulate the pharmacological profile of these compounds.

Other Therapeutic Areas: Indazole derivatives have demonstrated a broad spectrum of

biological activities, including anti-inflammatory, anti-arrhythmic, antifungal, antibacterial, and

anti-HIV properties.[2] The versatility of the 5-bromo-1-propyl-1H-indazole scaffold allows

for its exploration in various therapeutic areas.

Data on Related Indazole Derivatives
While specific quantitative data for 5-Bromo-1-propyl-1H-indazole is not readily available in

the public domain, the following table summarizes the biological activity of closely related N-

substituted indazole derivatives to provide a comparative context for researchers.
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Compound Target Assay Type
Activity
Metric

Value Reference

1-(3-

(piperidine-1-

yl)propyl)-1H-

indazole-3-

carboxamide

PARP-1
Enzyme

Inhibition
IC50 36 µM

--INVALID-

LINK--

1-(3-(2,3-

dioxoindolin-

1-

yl)propyl)-1H-

indazole-3-

carboxamide

PARP-1
Enzyme

Inhibition
IC50 6.8 µM

--INVALID-

LINK--

Axitinib (an

indazole

derivative)

PLK4
Kinase

Inhibition (Ki)
Ki 4.2 nM

--INVALID-

LINK--

Indazole-

based PLK4

Inhibitor

(Compound

C05)

PLK4
Kinase

Inhibition
IC50 < 0.1 nM

--INVALID-

LINK--

Indazole-

based PLK4

Inhibitor

(Compound

C05)

IMR-32 Cells
Antiproliferati

ve
IC50 0.948 µM

--INVALID-

LINK--

Indazole-

based PLK4

Inhibitor

(Compound

C05)

MCF-7 Cells
Antiproliferati

ve
IC50 0.979 µM

--INVALID-

LINK--

Indazole-

based PLK4

Inhibitor

H460 Cells Antiproliferati

ve

IC50 1.679 µM --INVALID-

LINK--
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(Compound

C05)

Disclaimer: The data presented is for structurally related compounds and should be used for

comparative purposes only.

Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-propyl-1H-indazole
via N-Alkylation
This protocol describes a general method for the N-alkylation of 5-bromo-1H-indazole to yield

5-Bromo-1-propyl-1H-indazole. Regioselectivity between N1 and N2 alkylation can be

influenced by the choice of base and solvent.[1][10]

Materials:

5-bromo-1H-indazole

1-Bromopropane (or 1-iodopropane)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:
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To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.2

equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture at 0 °C for 30 minutes.

Add 1-bromopropane (1.1 equiv) dropwise to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., hexane/ethyl acetate gradient) to isolate 5-Bromo-1-propyl-1H-indazole.

Protocol 2: Suzuki Cross-Coupling for Further
Functionalization
This protocol outlines a general procedure for the Suzuki cross-coupling reaction to introduce a

new substituent at the 5-position of 5-Bromo-1-propyl-1H-indazole.

Materials:

5-Bromo-1-propyl-1H-indazole

Aryl or heteroaryl boronic acid (1.2 equiv)

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)

Solvent (e.g., 1,4-dioxane/water mixture)
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Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a reaction vessel, combine 5-Bromo-1-propyl-1H-indazole (1.0 equiv), the desired

boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by

TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

5-substituted-1-propyl-1H-indazole derivative.
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Caption: Hypothetical signaling pathway of an indazole-based kinase inhibitor.
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Caption: Experimental workflow for synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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